molecular formula C25H26FN7O B3413692 1-(4-tert-butylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946263-86-1

1-(4-tert-butylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3413692
CAS No.: 946263-86-1
M. Wt: 459.5 g/mol
InChI Key: DOBDYALJUBYODG-UHFFFAOYSA-N
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Description

1-(4-tert-Butylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic small molecule characterized by three key structural motifs:

  • Triazolo[4,5-d]pyrimidine core: A fused heterocyclic system resembling purine bases, enabling interactions with enzymes or receptors targeting nucleotide analogs .
  • 4-Fluorophenyl substituent: The electron-withdrawing fluorine atom may influence binding affinity and selectivity via hydrophobic or electrostatic interactions .
  • Piperazine moiety: A flexible nitrogen-containing ring that contributes to solubility and serves as a linker for pharmacophore alignment .

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN7O/c1-25(2,3)18-6-4-17(5-7-18)24(34)32-14-12-31(13-15-32)22-21-23(28-16-27-22)33(30-29-21)20-10-8-19(26)9-11-20/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBDYALJUBYODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-butylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves several key steps:

  • Starting Materials: : The synthesis begins with the preparation of 4-tert-butylbenzoyl chloride and 4-fluoroaniline as primary starting materials.

  • Intermediate Formation: : The formation of the triazolopyrimidine core is achieved through a cyclization reaction involving an azide intermediate and a substituted nitrile compound.

  • Coupling Reaction: : The final coupling step involves the reaction of the triazolopyrimidine intermediate with 1-(4-tert-butylbenzoyl)piperazine under appropriate conditions.

Industrial Production Methods: Industrial-scale production of this compound may utilize similar synthetic routes but often involves optimized reaction conditions to enhance yield and purity. This may include the use of advanced catalysts and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-butylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes various chemical reactions, including:

  • Oxidation: : Oxidation of the piperazine ring can occur, leading to the formation of N-oxides.

  • Reduction: : The compound can be reduced under specific conditions, altering its functional groups.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide or peracids are commonly used as oxidizing agents.

  • Reduction: : Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

  • Substitution: : Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield N-oxides, while reduction could result in secondary amines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules, particularly those with potential pharmacological activity.

Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: This compound holds promise in medicinal chemistry for the development of novel therapeutics, particularly due to its unique structural features and potential bioactivity.

Industry: In the industrial sector, the compound may be utilized in the production of advanced materials, including polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity. The precise pathways and targets can vary depending on the application, but the triazolopyrimidine core often plays a key role in its activity.

Comparison with Similar Compounds

Key Observations :

  • The 4-fluorophenyl group in the target compound likely improves binding specificity compared to non-fluorinated analogs (e.g., phenyl-substituted variant in ) due to enhanced electronegativity and van der Waals interactions.
  • Piperazine replacements (e.g., sulfonyl groups in VAS2870 ) alter solubility and conformational flexibility, impacting target engagement.

Structure-Activity Relationship (SAR) Insights

  • Triazolo[4,5-d]pyrimidine Core : Essential for bioactivity; modifications to the fused ring system (e.g., isoxazolo[4,5-e][1,2,4]triazepin derivatives) reduce or shift activity profiles .
  • Fluorine Substitution : Fluorine at the 4-position of the phenyl ring enhances metabolic stability and binding affinity in kinase inhibitors, as seen in analogous systems .
  • Piperazine Linker : Flexibility of the piperazine moiety allows optimal positioning of hydrophobic and hydrogen-bonding groups, critical for target selectivity .

Computational and Proteomic Comparisons

  • SimilarityLab Analysis : Structural similarity searches (Tanimoto coefficient ≥0.5) identify analogs with conserved triazolo-pyrimidine cores but variable substituents, correlating with divergent activities (e.g., kinase inhibition vs. antibacterial effects) .
  • CANDO Platform : Proteomic interaction signatures suggest the target compound may share off-target effects with VAS2870 due to overlapping binding profiles with NADPH oxidase and kinases .
  • Docking Variability: Minor substituent changes (e.g., phenyl → fluorophenyl) alter docking affinities by up to 30% in kinase targets, as observed in molecular dynamics studies .

Biological Activity

The compound 1-(4-tert-butylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule that incorporates various functional groups known for their biological activities. This article focuses on the biological activity of this compound, particularly its potential therapeutic applications and mechanisms of action based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C23H22FN7O2C_{23}H_{22}F_{N_7}O_2 with a molecular weight of approximately 447.5 g/mol. The structure features a piperazine ring, a triazolopyrimidine moiety, and a tert-butylbenzoyl group, which contribute to its biological properties.

Table 1: Structural Components

ComponentStructure Type
PiperazineHeterocyclic amine
TriazolopyrimidineNitrogen-containing heterocycle
Tert-butylbenzoylAromatic carbonyl compound

Antiviral Activity

Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiviral properties, particularly against HIV-1. The triazolopyrimidine scaffold has been explored for its ability to inhibit RNase H function in HIV-1, which is critical for viral replication . Compounds structurally similar to our target have shown low micromolar inhibitory concentrations (IC50), indicating strong antiviral activity.

Inhibition Mechanisms

The biological activity of the compound may be attributed to its ability to interact with specific viral proteins. For instance, modifications on the triazolopyrimidine core can enhance binding affinity to RNase H sites, thereby inhibiting viral replication. In studies involving structural modifications around the TZP scaffold, certain substitutions were found to maintain or enhance inhibitory activity against RNase H .

Case Studies

  • Study on HIV-1 Inhibition : A series of triazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit HIV-1 RNase H. Among these, compounds with a phenyl ring at the C-7 position exhibited the highest potency (IC50 = 0.41 µM), underscoring the importance of structural features in determining biological activity .
  • Triazolo[4,5-d]pyrimidine Derivatives : Another study focused on synthesizing and evaluating various derivatives for their antiviral properties. The results indicated that specific substitutions could significantly enhance activity against viral targets .

Additional Biological Activities

Beyond antiviral effects, compounds similar to this compound may also possess other pharmacological activities such as:

  • Anticancer Properties : Some triazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : Certain piperazine derivatives have shown promise in models of neurodegenerative diseases.

Table 2: Summary of Biological Activities

Activity TypeEvidence/Source
Antiviral (HIV-1)IC50 values in low micromolar range
AnticancerCytotoxicity against specific cancer lines (not directly cited)
NeuroprotectivePotential effects in neurodegenerative models (not directly cited)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-tert-butylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-tert-butylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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